3-Furanmethanethiol - 108499-25-8

3-Furanmethanethiol

Catalog Number: EVT-3182561
CAS Number: 108499-25-8
Molecular Formula: C5H6OS
Molecular Weight: 114.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Furanmethanethiol (also commonly referred to as 2-furanmethanethiol), is a volatile sulfur compound recognized for its potent aroma, often described as roasted coffee, meaty, or burnt [, , , ]. It belongs to the class of volatile thiols, which are important aroma compounds in various foods and beverages.

3-Furanmethanethiol plays a crucial role in scientific research, particularly in food science and analytical chemistry, for understanding flavor formation and sensory perception in food products. It serves as a key aroma compound in various food items like cooked meat, coffee, and wine, contributing to their characteristic sensory profiles [, , ]. Its presence in trace amounts can significantly impact the overall flavor perception due to its low odor threshold.

Synthesis Analysis

One of the primary methods for synthesizing 3-furanmethanethiol involves the reaction of thiourea with furfuryl alcohol in the presence of hydrochloric acid []. This reaction proceeds through the formation of a thiouronium salt intermediate, which upon hydrolysis, yields 3-furanmethanethiol.

Chemical Reactions Analysis

3-Furanmethanethiol exhibits reactivity typical of thiols. It readily undergoes oxidation, forming disulfides [, ]. This property is particularly relevant in wine chemistry, where its oxidation can lead to a loss of desirable aroma []. Additionally, 3-Furanmethanethiol has been shown to react with acrylamide, a potential carcinogen found in food, converting it to less harmful 3-(alkylthio) propanamides [, ]. This reaction suggests potential applications of 3-Furanmethanethiol in food processing for mitigating acrylamide formation.

Applications
  • Food Science and Flavor Chemistry: 3-Furanmethanethiol plays a significant role as a key aroma compound in various food products [, , ]. Its presence contributes to the desirable roasted coffee, meaty, or burnt notes in cooked meat, coffee, and wine [, , , ]. Understanding its formation pathways and sensory impact is crucial for optimizing flavor profiles in food processing.

  • Wine Chemistry: In winemaking, 3-Furanmethanethiol contributes to the complex aroma profile of certain wines, especially those aged in oak barrels [, , ]. Its concentration can be influenced by various factors like grape variety, fermentation conditions, and aging processes. Analyzing its levels helps winemakers assess wine quality and aging potential.

  • Acrylamide Mitigation: Recent studies have highlighted the potential of 3-Furanmethanethiol in mitigating acrylamide levels in food [, ]. It reacts with acrylamide to form less harmful compounds, suggesting its possible application as a food additive to reduce acrylamide content during processing.

  • Quantitative Mass Cytometry: 3-Furanmethanethiol has found applications in analytical chemistry, particularly in quantitative mass cytometry []. It serves as a functional end group in the synthesis of metal-chelating polymers used for labeling antibodies in this technique.

2-Methyl-3-furanthiol

Compound Description: 2-Methyl-3-furanthiol is a volatile sulfur compound that contributes a potent aroma reminiscent of cooked meat to various food items, including wine and chicken. It is often found alongside 3-furanmethanethiol in studies investigating aroma compounds produced during cooking or fermentation. [, , , , ]

Relevance: 2-Methyl-3-furanthiol shares a furan ring structure with 3-furanmethanethiol. The difference lies in the position and nature of the substituents on the ring. While 3-furanmethanethiol has a methanethiol group at the 3-position of the furan ring, 2-methyl-3-furanthiol has a methyl group at the 2-position and a thiol group at the 3-position. These structural similarities often lead to their co-occurrence and similar roles in contributing to meaty aromas. [, , , , ]

2-Furanmethanethiol

Compound Description: 2-Furanmethanethiol is a volatile sulfur compound known for its strong aroma of roasted coffee. It is found in various wines, particularly those aged in toasted oak barrels, and contributes to the complex aroma profile of these beverages. [, , , , , , , , ]

Relevance: This compound is an isomer of 3-furanmethanethiol. Both share the same molecular formula and possess a furan ring with a methanethiol substituent. The distinction lies in the position of the methanethiol group, which is at the 2-position in 2-furanmethanethiol and the 3-position in 3-furanmethanethiol. Despite this minor structural difference, they contribute distinctly different aromas, highlighting the significance of substituent positioning in odor perception. [, , , , , , , , ]

4-Mercapto-4-methylpentan-2-one (4MMP)

Compound Description: 4-Mercapto-4-methylpentan-2-one is a volatile sulfur compound recognized as a key contributor to the distinct aroma of Sauvignon Blanc wines. Its tropical fruit and citrus notes are highly desirable in these wines. [, ]

Relevance: Although 4MMP lacks a furan ring like 3-furanmethanethiol, it is included in this list due to its significance as a volatile thiol in wine. Many studies investigating the presence and role of 3-furanmethanethiol in wine aroma also examine other volatile thiols, including 4MMP. This highlights their shared importance in shaping the aromatic complexity of wines. [, ]

3-Mercaptohexanol (3MH) and 3-Mercaptohexyl acetate (3MHA)

Compound Description: 3-Mercaptohexanol (3MH) and its acetate ester, 3-mercaptohexyl acetate (3MHA), are significant volatile thiols that contribute to the characteristic aromas of various fruits and wines. 3MH imparts notes of passionfruit and grapefruit, while 3MHA contributes to the boxwood aroma. [, ]

Relevance: Similar to 4MMP, these compounds, although lacking a furan ring, are relevant to 3-furanmethanethiol due to their shared classification as volatile thiols and their importance in wine aroma. Research often investigates these compounds together to understand their combined contribution to the overall sensory experience of wine. [, ]

Hydrogen sulfide (H2S)

Compound Description: Hydrogen sulfide is a simple volatile sulfur compound known for its characteristic rotten egg odor. While generally considered undesirable at high concentrations, it can play a role in the formation of more complex aroma compounds in certain foods and beverages. []

Benzenemethanethiol

Compound Description: Benzenemethanethiol, also known as benzyl mercaptan, is a volatile sulfur compound with a strong, unpleasant odor often described as similar to burnt rubber or garlic. []

Ethyl 3-mercaptopropionate

Compound Description: Ethyl 3-mercaptopropionate is a volatile sulfur compound that exhibits a pungent odor. It is often associated with tropical fruit aromas. []

Relevance: While structurally dissimilar to 3-furanmethanethiol, ethyl 3-mercaptopropionate is relevant due to its shared presence and potential contribution to the aroma profile of aged Champagne wines, as discussed in the research. The study highlights its increasing concentration with bottle aging, similar to the trend observed for 3-furanmethanethiol. This suggests a potential synergistic effect of these compounds in developing the characteristic bouquet of aged Champagne. []

Methyl (2-methyl-3-furyl) disulfide

Compound Description: Methyl (2-methyl-3-furyl) disulfide belongs to the class of disulfides and contributes to meaty aromas. It is often found in cooked meat products and is considered a product of thermal reactions involving sulfur-containing amino acids. []

Bis(2-furfuryl) disulfide and bis(2-methyl-3-furyl) disulfide

Compound Description: Both bis(2-furfuryl) disulfide and bis(2-methyl-3-furyl) disulfide belong to the disulfide class of compounds. They contribute to the complex aroma profile of cooked meat and are formed through reactions involving sulfur-containing compounds during heating. []

Relevance: These disulfides are relevant to 3-furanmethanethiol due to their shared furan ring structure and presence in meaty aroma profiles. Bis(2-furfuryl) disulfide possesses two furan rings linked by a disulfide bond, while bis(2-methyl-3-furyl) disulfide also has two furan rings, each with a methyl group at the 2-position, connected by a disulfide bond. These compounds further highlight the importance of furan ring-containing disulfides in cooked meat aroma, suggesting potential connections to the formation or reactions of 3-furanmethanethiol in food matrices. []

Properties

CAS Number

108499-25-8

Product Name

3-Furanmethanethiol

IUPAC Name

furan-3-ylmethanethiol

Molecular Formula

C5H6OS

Molecular Weight

114.17 g/mol

InChI

InChI=1S/C5H6OS/c7-4-5-1-2-6-3-5/h1-3,7H,4H2

InChI Key

QVJBJBWGSWLPQL-UHFFFAOYSA-N

SMILES

C1=COC=C1CS

Canonical SMILES

C1=COC=C1CS

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